![molecular formula C5H6N2S2 B070578 2-Methylthiazole-4-carbothioamide CAS No. 174223-29-1](/img/structure/B70578.png)
2-Methylthiazole-4-carbothioamide
Overview
Description
2-Methylthiazole-4-carbothioamide is a chemical compound with the CAS Number: 174223-29-1 . It has a molecular weight of 159.26 and its linear formula is C5H6N2S2 .
Molecular Structure Analysis
The molecular structure of 2-Methylthiazole-4-carbothioamide consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
2-Methylthiazole-4-carbothioamide has a molecular weight of 159.26 . Its density is 1.376±0.06 g/cm3 (20 ºC 760 Torr), melting point is 201 °C, boiling point is 289.6±32.0℃ (760 Torr), flashing point is 129.0±25.1℃, and refractive index is 1.686 .Scientific Research Applications
Pharmaceutical Applications
2-Methylthiazole-4-carbothioamide is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities. They have been used in the development of various drugs with diverse therapeutic effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antibacterial Activity
Some thiazole derivatives, including those related to 2-Methylthiazole-4-carbothioamide, have shown promising antibacterial activity against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Antifungal Activity
Thiazole derivatives have been used in the development of antifungal drugs. For example, Abafungin is a thiazole derivative that has been used as an antifungal drug .
Antiretroviral Activity
Thiazole derivatives have also been used in the development of antiretroviral drugs. For example, Ritonavir is a thiazole derivative that has been used as an antiretroviral drug .
Antineoplastic Activity
Thiazole derivatives have been used in the development of antineoplastic drugs. For example, Tiazofurin is a thiazole derivative that has been used as an antineoplastic drug .
Chemical Synthesis
2-Methylthiazole-4-carbothioamide can be used in the synthesis of various chemical compounds. For example, it has been used in the reaction with metal salts to produce complexes .
Material Science
In the field of material science, 2-Methylthiazole-4-carbothioamide can be used in the development of new materials with unique properties. For example, it can be used in the synthesis of new polymers or in the development of new catalysts .
Chemical Reaction Accelerators
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Mechanism of Action
Target of Action
2-Methylthiazole-4-carbothioamide is a derivative of thiazole, a heterocyclic compound. Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets, leading to the inhibition of key proteins involved in cell proliferation and survival, thereby exerting their anticancer effects .
Biochemical Pathways
Given its potential anticancer activity, it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and survival .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on the known effects of thiazole derivatives, it can be inferred that it may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOPPULTIGEDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372528 | |
Record name | 2-methylthiazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
174223-29-1 | |
Record name | 2-methylthiazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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